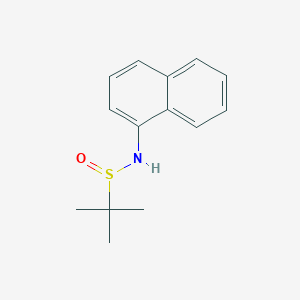
(R)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide typically involves the reaction of naphthylamine with a suitable sulfinylating agent under controlled conditions. One common method involves the use of ®-tert-butanesulfinamide as a chiral auxiliary, which reacts with naphthylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group to the corresponding amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine; solvents like sulfuric acid or acetic acid; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is essential.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Naphthylamine derivatives
- Sulfinamide analogs
Uniqueness
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, selectivity, and biological activity, making it a valuable tool in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C14H17NOS |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 |
InChI Key |
QXKJKFSTLBPSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















